molecular formula C12H14N2S B2482468 4-(1H-indol-3-yl)butanethioamide CAS No. 59108-93-9

4-(1H-indol-3-yl)butanethioamide

Cat. No.: B2482468
CAS No.: 59108-93-9
M. Wt: 218.32
InChI Key: QJOQSAMYQIHILJ-UHFFFAOYSA-N
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Description

Overview of the 4-(1H-indol-3-yl)butanethioamide Scaffold Architecture

The structural framework of this compound is characterized by two primary components: the indole (B1671886) ring system and the butanethioamide (B1281822) side chain. The indole is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. In this specific compound, the butanethioamide group is attached to the third position of the indole ring, a common point of functionalization in indole chemistry. The four-carbon butyl chain acts as a flexible linker connecting the indole nucleus to the thioamide group.

While specific experimental data for this compound is not extensively documented in public literature, its properties can be inferred from its close structural analog, 4-(1H-indol-3-yl)butanamide. The key difference lies in the replacement of the amide oxygen with a sulfur atom, a substitution that significantly alters the electronic and steric properties of the functional group.

Table 1: Key Structural Features of this compound

FeatureDescription
Core Scaffold Indole
Substituent Butanethioamide
Linker Butyl chain
Point of Attachment Position 3 of the indole ring
Key Functional Group Thioamide (-C(=S)NH2)

Academic Significance of the Indole Moiety in Contemporary Chemical Research

The indole ring is a cornerstone of heterocyclic chemistry, holding a position of immense academic and practical importance. Its prevalence in nature and its versatile chemical reactivity have made it a focal point of research for decades.

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to a variety of biological targets, and the indole nucleus is a prime example. ijpsr.inforesearchgate.netnih.govnih.gov This versatility stems from its unique electronic properties, its ability to participate in hydrogen bonding, and its relatively rigid, planar structure. Synthetic chemists have developed a vast arsenal (B13267) of methods for the construction and functionalization of the indole ring, enabling the creation of diverse libraries of indole-containing compounds for various applications. openmedicinalchemistryjournal.com The structural adaptability of indole derivatives has cemented their crucial role in the development of novel therapeutic agents. researchgate.net

The indole motif is a recurring theme in the molecular architecture of numerous natural products, many of which exhibit significant biological activity. ijpsr.infonih.govresearchgate.net Prominent examples include the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin. ijpsr.infoopenmedicinalchemistryjournal.com Furthermore, a vast number of indole alkaloids, a major class of natural products, have been isolated and shown to possess a wide range of pharmacological properties. nih.gov The presence of the indole scaffold in these vital biomolecules underscores its fundamental role in biological systems and provides inspiration for the design of new synthetic compounds. nih.govnih.gov

Academic Significance of the Butanethioamide Functionality in Chemical Design

While not as ubiquitous as the amide group, the thioamide functionality offers unique chemical properties that make it a valuable tool in molecular design and chemical biology.

The thioamide group is considered a bioisostere of the amide group, meaning it is a substituent that retains similar physical or chemical properties to the original functional group. ku.dknih.gov The substitution of the carbonyl oxygen with a larger, more polarizable sulfur atom leads to several key differences in structural and electronic properties. nih.govchemrxiv.org The carbon-sulfur double bond is longer and weaker than the carbon-oxygen double bond, and the thioamide group exhibits a greater dipole moment. nih.gov These differences can influence intermolecular interactions, such as hydrogen bonding, and can impact the conformational preferences of the molecule. ku.dkresearchgate.net Thioamides have been strategically incorporated into peptides and other biologically active molecules to modulate their properties, such as resistance to enzymatic hydrolysis. nih.govchemrxiv.org

Table 2: Comparison of Amide and Thioamide Properties

PropertyAmide (-C(=O)N)Thioamide (-C(=S)N)
C=X Bond Length ShorterLonger
C=X Bond Strength StrongerWeaker
Dipole Moment SmallerLarger
Hydrogen Bond Acceptor Strength StrongerWeaker
Hydrogen Bond Donor Strength (N-H) WeakerStronger

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-3-yl)butanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOQSAMYQIHILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques for Indole-Thioamide Structures

Spectroscopy is fundamental to the structural verification of newly synthesized or isolated compounds. For a molecule like 4-(1H-indol-3-yl)butanethioamide, which incorporates both an indole (B1671886) nucleus and a thioamide functional group, a combination of techniques is necessary to confirm its identity and structure unambiguously.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules. Both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques like HETCOR, HMQC, and HMBC, provide definitive evidence for the molecular skeleton and the connectivity of atoms. clockss.orgresearchgate.net

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the protons of the thioamide group, and the aliphatic protons of the butyl chain. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). clockss.org The aromatic protons (H-2, H-4, H-5, H-6, H-7) will resonate in the aromatic region (δ 7.0-8.0 ppm) with characteristic coupling patterns. rsc.orgyoutube.com The aliphatic protons of the butanethioamide (B1281822) side chain will appear more upfield, with their chemical shifts and multiplicities determined by their proximity to the indole ring and the thioamide group.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the thioamide group (C=S) is particularly notable, typically resonating at a very downfield position (δ > 190 ppm). rsc.org The carbons of the indole ring will have characteristic shifts, with C-2, C-3, C-3a, and C-7a being distinguishable from the carbons of the benzene (B151609) ring portion (C-4, C-5, C-6, C-7). clockss.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for indole and thioamide derivatives in solvents like DMSO-d₆ or CDCl₃. Actual values may vary.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole N-H> 10.0 (broad s)-
Indole C2-H~7.2 (s)~123
Indole C4-H~7.5 (d)~118
Indole C5-H~7.1 (t)~121
Indole C6-H~7.2 (t)~119
Indole C7-H~7.6 (d)~111
Side Chain α-CH₂~2.5 (t)~40
Side Chain β-CH₂~2.0 (m)~25
Side Chain γ-CH₂~2.8 (t)~35
Thioamide NH₂~8.0-9.5 (broad s)-
Thioamide C=S-> 190
Indole C3-~112
Indole C3a-~127
Indole C7a-~136

s = singlet, d = doublet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. nih.gov For this compound (C₁₂H₁₄N₂S), the expected monoisotopic mass is approximately 218.09 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. mdpi.com The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺). The fragmentation pattern can further corroborate the structure. Key expected fragments would arise from:

Cleavage of the C-C bonds in the aliphatic side chain.

Loss of the thioamide group or parts of it (e.g., loss of •SH or H₂S).

Fragmentation of the indole ring, often leading to a characteristic ion at m/z 130, corresponding to the skatole cation.

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (charge-to-mass ratio) Possible Fragment Identity Fragmentation Pathway
219[M+H]⁺Protonated molecular ion (ESI)
218[M]⁺•Molecular ion (EI)
130[C₉H₈N]⁺Cleavage of the side chain at the β-position (skatole cation)
144[C₁₀H₁₀N]⁺Cleavage of the side chain at the γ-position

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands for the N-H group of the indole, the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the thioamide moiety.

The indole N-H stretch is typically observed as a sharp peak around 3400 cm⁻¹. researchgate.net The thioamide N-H stretches appear in a similar region. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. researchgate.net

Thioamides exhibit a series of characteristic bands, though they are often complex due to vibrational coupling. actachemscand.org The "Thioamide B band," with significant C-N stretching character, is found around 1500 cm⁻¹. The C=S stretching vibration (often referred to as the "Thioamide G band") is weaker than its C=O counterpart and is typically found in the 850-600 cm⁻¹ range. actachemscand.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~3400N-H stretchIndole N-H
3350-3150N-H stretchThioamide NH₂
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H
1620-1450C=C stretchAromatic Ring
~1500C-N stretch / N-H bendThioamide B Band
1400-1200C-N stretch / N-H bendThioamide C Band
850-600C=S stretchThioamide G Band

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring system has characteristic absorption bands. core.ac.uk Typically, indole derivatives show two main absorption bands: the ¹Lₐ band (around 220 nm) and the ¹Lₑ band (a broader band between 260-290 nm), the latter of which often displays fine vibrational structure. nih.govacs.org

The butanethioamide substituent is not expected to significantly alter the electronic structure of the indole chromophore, as it is separated by an insulating aliphatic chain. Therefore, the UV-Vis spectrum of this compound should closely resemble that of other 3-alkylindoles. The maximum absorption wavelength (λₘₐₓ) is expected to be around 280 nm, making this a suitable wavelength for detection in other analytical methods like HPLC. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Absorption Band Approximate λₘₐₓ (nm) Associated Electronic Transition
¹Lₐ Band~220π → π
¹Lₑ Band~280π → π

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Indole-Thioamide Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of indole-containing compounds. mdpi.comresearchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the most effective approach for a molecule of this polarity.

Method development involves optimizing several key parameters:

Stationary Phase: A C18 (octadecylsilane) column is the standard choice, providing good retention and resolution for indole derivatives. mdpi.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like 0.1% formic acid or trifluoroacetic acid to ensure sharp peaks) and an organic solvent (such as acetonitrile or methanol) is common. mdpi.comnih.gov The gradient would typically start with a higher aqueous content and ramp up the organic content to elute the compound.

Detection: Given the strong UV absorbance of the indole ring, a UV detector set at or near the λₘₐₓ (~280 nm) provides excellent sensitivity and selectivity. mdpi.comoup.com

Quantification: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples.

Table 5: Example RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for routine analysis. mdpi.com

Gas Chromatography (GC) for Volatile Indole-Containing Analytes

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For indole-containing analytes, GC, particularly when coupled with a mass spectrometer (GC-MS), provides high resolution and definitive identification.

The successful GC analysis of indole derivatives often requires careful optimization of several parameters. A simple and rapid GC method has been developed for the determination of indole and 3-methylindole (skatole) in various biological samples. nih.gov This method involves a straightforward extraction with chloroform followed by direct injection into the GC system. nih.gov For more complex indole alkaloids, specific temperature programs are necessary to achieve good separation. For instance, an analysis of indole alkaloids from Catharanthus roseus utilized an initial oven temperature of 40°C, which was gradually increased to 280°C to elute all compounds of interest. notulaebotanicae.ro

A nitrogen-phosphorus detector (NPD) can be employed to enhance sensitivity for nitrogen-containing compounds like indoles, simplifying chromatograms and lowering detection limits. nih.gov The use of a fused-silica capillary column is common, with phases like BP20 or HP-5MS being suitable for separating indole derivatives. nih.govnotulaebotanicae.ro

While GC is effective for many indole compounds, challenges can arise with less volatile or thermally labile molecules. Bisindole alkaloids, for example, may be unsuitable for GC analysis due to their high melting points. notulaebotanicae.ro In such cases, derivatization to increase volatility and thermal stability can be a viable strategy. Silylation is a common derivatization technique used for indole-containing acids, which allows for their analysis by GC-MS. mdpi.com

Interactive Table: Typical GC Parameters for Indole Analysis

ParameterValueReference
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film) notulaebotanicae.ro
Carrier Gas Helium notulaebotanicae.rooup.com
Flow Rate 1 mL/min notulaebotanicae.rooup.com
Injector Temp. 280°C notulaebotanicae.rooup.com
Oven Program 40°C (5 min) to 280°C at varying ramps notulaebotanicae.ro
Detector Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) nih.govnotulaebotanicae.ro

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Enhanced Specificity and Sensitivity

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are particularly powerful for the specific and sensitive quantification of indole derivatives.

LC-MS/MS

LC-MS/MS is a highly selective and sensitive method for the simultaneous analysis of multiple tryptophan metabolites, including a wide range of indole-containing compounds. researchgate.netmdpi.com This technique has been successfully applied to the analysis of indole compounds in various matrices, from plant extracts to biological fluids. nih.govmdpi.com The use of a reversed-phase HPLC column is common for the separation of these compounds. mdpi.com

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. researchgate.netnih.gov For instance, in the analysis of indole, the precursor ion [M+H]+ at m/z 118.15 is fragmented to produce a prominent product ion at m/z 91.1. nih.gov This high degree of specificity allows for accurate quantification even in the presence of co-eluting matrix components. mdpi.com

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for the analysis of indole derivatives. researchgate.netnih.gov The choice of ionization source depends on the specific properties of the analyte.

GC-MS/MS

GC-MS/MS offers an alternative approach, particularly for volatile indole compounds or those that can be derivatized to become amenable to GC analysis. GC-MS has been effectively used for the identification of indole alkaloids in plant extracts and for the analysis of indole in bacterial cultures. notulaebotanicae.rofrontiersin.org The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes. frontiersin.org For example, GC-MS analysis of biotransformation products of indole confirmed the presence of indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde based on their mass spectra. researchgate.net

The combination of GC's high separation efficiency with the specificity of MS detection makes it a valuable tool for identifying and quantifying indole compounds in complex samples. oup.com

Interactive Table: LC-MS/MS Parameters for Indole Analysis

ParameterValueReference
Chromatography Reversed-phase HPLC mdpi.com
Mobile Phase Acetonitrile/Water with formic acid mdpi.com
Ionization Source ESI or APCI researchgate.netnih.gov
MS Mode Multiple Reaction Monitoring (MRM) researchgate.netnih.gov
Precursor Ion (Indole) m/z 118.15 nih.gov
Product Ion (Indole) m/z 91.1 nih.gov

Computational Chemistry and in Silico Investigations of 4 1h Indol 3 Yl Butanethioamide and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of 4-(1H-indol-3-yl)butanethioamide. These methods provide a microscopic view of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) has emerged as a standard method for calculating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the determination of a molecule's ground-state energy and electron density, from which numerous other properties can be derived.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. These calculations reveal the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state. The resulting geometries are crucial for understanding how the molecule will interact with its environment.

The molecular orbitals (MOs), which describe the spatial distribution and energy of electrons within the molecule, are also obtained from DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. For this compound, the MEP would likely show a region of negative potential around the sulfur atom of the thioamide group, indicating its nucleophilic character, and regions of positive potential around the hydrogen atoms of the indole (B1671886) N-H and the thioamide N-H groups, highlighting their electrophilic nature.

Theoretical studies delve into the specific characteristics of the chemical bonds within this compound. The carbon-sulfur double bond (C=S) in the thioamide group is of particular interest due to its influence on the molecule's chemical properties. Compared to a carbon-oxygen double bond (C=O) in an amide, the C=S bond is longer and more polarizable. This increased polarity and the larger size of the sulfur atom contribute to the unique reactivity of thioamides.

DFT calculations can precisely predict the bond lengths throughout the molecule. For instance, the C=S bond length would be calculated and compared to typical values to understand its double-bond character. The lengths of the bonds within the indole ring can also provide insight into the aromaticity and electron distribution within this part of the molecule. The polarity of the C=S bond can be quantified through Mulliken or Natural Bond Orbital (NBO) population analysis, which partitions the electron density among the atoms.

Molecular Modeling and Dynamics Simulations

Beyond static electronic structure calculations, molecular modeling and dynamics simulations offer a dynamic picture of the molecule's behavior over time.

The flexibility of this compound is largely determined by the rotation around its single bonds. The butyl chain connecting the indole ring and the thioamide group allows for a range of possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. This is often done by performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the rotation around specific dihedral angles.

Non-covalent interactions are crucial for how this compound interacts with other molecules, including biological targets. These interactions, though weaker than covalent bonds, collectively play a significant role in molecular recognition. Key non-covalent interactions for this molecule would include:

Hydrogen Bonding: The indole N-H group and the thioamide N-H groups can act as hydrogen bond donors, while the sulfur atom of the thioamide group can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The butyl chain and the indole ring contribute to the molecule's hydrophobic character, leading to favorable interactions with nonpolar environments.

Molecular dynamics (MD) simulations can be used to model the behavior of this compound in a simulated environment, such as in water or in the binding site of a protein. These simulations track the movements of all atoms over time, providing a detailed picture of the non-covalent interactions that govern its binding and recognition.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a powerful computational technique that aims to correlate the structural or property-based features of a series of compounds with their biological activities. tandfonline.com By establishing a mathematical relationship, QSAR models can predict the activity of novel or yet-to-be-synthesized molecules. jocpr.com

Development of 2D and 3D QSAR Models for Related Indole and Thioamide Derivatives

The development of QSAR models for indole and thioamide derivatives has been a significant area of research, providing frameworks to understand their therapeutic potential. These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) QSAR.

2D-QSAR: These models utilize descriptors derived from the 2D representation of molecules, such as topological, electronic, and physicochemical properties. ijpsr.com For instance, studies on indole derivatives have successfully employed 2D-QSAR to elucidate the structural requirements for activities like COX-2 inhibition and antibacterial effects. ijpsr.comnih.gov In one such study on indole derivatives as selective COX-2 inhibitors, a statistically significant 2D-QSAR model was generated, highlighting the importance of specific alignment-independent and physicochemical descriptors in determining the biological activity. ijpsr.com Another study on the antibacterial activity of indole derivatives used multiple linear regressions (MLR) to build a 2D-QSAR model, which indicated that descriptors related to electronic energy and dipole moment were crucial for activity against S. aureus. nih.gov

3D-QSAR: These models consider the three-dimensional structure of molecules and their interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. rsc.orgpreprints.org For thioamide-containing compounds, 3D-QSAR studies have been instrumental. For example, research on novel pyrazole-pyrazoline hybrids incorporating a thioamide moiety as antimalarial agents utilized 3D-QSAR to validate in vitro results. nih.gov Similarly, 3D-QSAR models have been developed for thieno[3,2-b]pyrrole-5-carboxamide derivatives, which share structural similarities with thioamides, to understand their inhibitory action on Histone Lysine Specific Demethylase 1 (LSD1). rsc.orgpreprints.org These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity, offering a roadmap for structural modifications.

A summary of representative QSAR studies on related indole and thioamide derivatives is presented in the table below.

Compound Class QSAR Type Target/Activity Key Findings & Statistical Significance
Indole Derivatives2D-QSARSelective COX-2 InhibitionA robust model (q² = 0.8557, pred_r² = 0.7443) identified key descriptors like T_2_O_0, T_2_N_7, and physicochemical properties as significant for activity. ijpsr.com
Indole Derivatives2D-QSARAntibacterial (S. aureus, MRSA)Models linked high electronic energy and dipole moment to activity against S. aureus, and other descriptors to activity against MRSA strains. nih.gov
Isatin and Indole DerivativesQSAR (CORAL software)SARS CoV 3CLpro InhibitionDeveloped reliable and predictive QSAR models to predict inhibitory activity, with the best model showing high determination coefficients. nih.gov
Indole Derivatives2D-QSARAntifungal (Candida albicans)Utilized DFT-calculated descriptors to build QSAR models for predicting antifungal activity. tandfonline.com
Thieno[3,2-b]pyrrole-5-carboxamide Derivatives3D-QSAR (CoMFA, CoMSIA)LSD1 InhibitionGenerated statistically significant models (CoMFA q² = 0.783, CoMSIA q² = 0.728) with good predictive capabilities. rsc.orgpreprints.org
Pyrazole-pyrazoline hybrids with Thioamide3D-QSARAntimalarial (P. falciparum)Validated in vitro antimalarial activity results. nih.gov
Triazole compounds with ThioamideQSAR (MLR)AntifungalEstablished a correlative equation between antifungal activity and descriptors like ΔH and V. nih.gov

Predictive Modeling for Structural Modifications and Chemical Properties

A primary application of QSAR models is the predictive modeling of how structural changes will affect the chemical and biological properties of a compound. jocpr.com Once a statistically robust and validated QSAR model is established, it can be used to virtually screen a library of designed analogs.

For indole and thioamide derivatives, these predictive models guide medicinal chemists in prioritizing which new molecules to synthesize. For example, the contour maps generated from 3D-QSAR studies on thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1 provided clear directions for designing novel, more potent inhibitors. rsc.orgpreprints.org These maps might indicate that a bulky, electropositive group at a specific position on the indole ring could enhance activity, or that a hydrogen bond acceptor in the thioamide side chain is crucial for receptor binding.

Predictive modeling also extends to forecasting various physicochemical properties, which are critical for a compound's pharmacokinetic profile. These properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be predicted using QSAR-based approaches. Studies on isoxazole (B147169) derivatives, for instance, have combined 3D-QSAR with ADMET predictions to design new potent agonists. mdpi.com This integrated computational approach allows for the early identification of candidates with potentially favorable drug-like properties, thereby reducing the likelihood of late-stage failures in the drug discovery pipeline.

Molecular Docking Studies with Relevant Macromolecular Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this typically involves docking a small molecule ligand, such as this compound, into the binding site of a macromolecular target, usually a protein or a nucleic acid. nih.gov

The process of molecular docking allows researchers to visualize the plausible binding modes of a ligand and to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. frontiersin.org This information is crucial for understanding the mechanism of action of a compound and for designing derivatives with improved binding affinity and selectivity.

Numerous studies have employed molecular docking to investigate the interactions of indole and thioamide derivatives with various biological targets. For instance, indole-based compounds have been docked into the active sites of enzymes like cyclooxygenase (COX), penicillin-binding proteins, and the SARS CoV 3CLpro. ijpsr.comnih.govnih.gov These studies have successfully identified key amino acid residues that are critical for binding and have rationalized the observed structure-activity relationships.

Similarly, molecular docking has been applied to thioamide-containing molecules to explore their binding to targets such as the farnesoid X receptor and various microbial enzymes. mdpi.comfrontiersin.org For example, in a study of novel heterocyclic scaffolds based on an indole moiety, molecular docking was used to predict the binding energies and interaction modes of the synthesized compounds with UDP-N-acetylmuramate-l-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, both of which are important antimicrobial targets. frontiersin.orgnih.gov

The table below summarizes findings from molecular docking studies on related indole and thioamide analogs, highlighting the target proteins and key interactions.

Compound Class Macromolecular Target Key Interactions Observed Significance of Findings
Isatin and Indole DerivativesSARS CoV 3CLproNot specified in abstractDevelopment of validated QSAR models for predicting inhibitory activity. nih.gov
3-ThioindolesHIV-1 gp 120 and FabH enzymeNot specified in abstractSuggests indole-based analogs as potential antiviral and antibacterial agents. ijcea.org
Indole-based heterocyclesUDP-N-acetylmuramate-l-alanine ligase (MurC) and Human lanosterol 14α-demethylaseHydrogen bonds and pi-stacked interactions.Identified a lead compound with high binding affinity and excellent biological activity. frontiersin.orgnih.gov
Indole based diaza-sulphonamidesJAK-3 proteinHydrogen molecule interactions similar to doxorubicin.Identified potentially capable anti-cancer drug candidates. nih.gov
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivativesNeuraminidase (NA) receptorH-bond and hydrophobic interactions with key residues like ARG118, ASP151, and GLU119. researchgate.netConfirmed the potency of the compounds as influenza A virus inhibitors. researchgate.netsemanticscholar.org
Indol(1H-3-yl)pyrimidine derivativesB-DNAIntercalative binding.Established that the compounds firmly bind to CT-DNA. nih.gov

Structure Activity Relationship Sar Studies of Indole Thioamide Scaffolds

Elucidation of Structural Features Influencing Chemical and Biochemical Interactions

The chemical and biochemical interactions of indole-thioamide scaffolds are primarily dictated by the collective properties of the indole (B1671886) nucleus, the thioamide functional group, and the interconnecting spacer. The indole ring system is a well-recognized "privileged" structure in medicinal chemistry, known for its ability to mimic peptide structures and participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets such as enzymes and receptors. rsc.org Its versatility allows it to serve as a scaffold for a multitude of biologically active compounds. rsc.orgnih.gov

The introduction of a thioamide group in place of a more common amide or carboxylic acid functionality significantly alters the electronic and steric properties of the molecule. This modification imparts unique characteristics that influence how the compound interacts with its biological partners. nih.gov

Impact of Indole Ring Substitutions on the Chemical Activity Profile

The substitution pattern on the indole ring of indole-thioamide scaffolds is a critical determinant of their chemical activity profile. Research on various indole derivatives has consistently shown that the nature and position of substituents can dramatically modulate biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, can fine-tune the compound's affinity for its target and its pharmacokinetic properties.

Studies on related indole compounds have demonstrated that substitutions at various positions of the indole ring can be crucial for selective activity. nih.gov For example, in some series of indole derivatives, the presence of a chloro, hydroxy, or methoxy (B1213986) group has been found to be beneficial for their biological activities. nih.gov The strategic placement of such substituents can enhance binding to target proteins by forming additional hydrogen bonds or hydrophobic interactions.

Role of the Butyl Spacer Length and Flexibility in Scaffold Orientation and Interactions

The butyl spacer in 4-(1H-indol-3-yl)butanethioamide plays a crucial role in dictating the orientation of the scaffold and its interactions with molecular targets. The length and flexibility of this four-carbon chain are critical for positioning the indole "cap" and the thioamide "warhead" in the optimal geometry for binding.

In the context of enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors which often feature an indole-capping group, the length of the linker is a key factor in determining potency. nih.govnih.gov The linker spans the distance between the surface-binding region, where the indole ring interacts, and the active site, where the functional group (in this case, the thioamide) coordinates.

Studies on other classes of bioactive molecules with indole moieties have shown that an alkyl chain of a specific length is often required for optimal receptor binding. For instance, in a series of cannabimimetic indoles, a chain length of at least three carbons was necessary for high-affinity binding, with a five-carbon chain showing optimal results. nih.gov A chain that is too short may not allow the functional groups to reach their respective binding pockets, while one that is too long could introduce conformational flexibility that is entropically unfavorable for tight binding. github.io The butyl spacer in this compound, therefore, represents a balance between providing sufficient length to span the required distance and maintaining a degree of rigidity to favor a bioactive conformation.

Significance of the Thioamide Functionality in Mediating Molecular Recognition and Chemical Transformations

The thioamide functionality is a bioisostere of the amide bond, but with distinct properties that significantly influence molecular recognition and chemical reactivity. The replacement of the carbonyl oxygen with a sulfur atom leads to several key changes:

Altered Hydrogen Bonding: The N-H of a thioamide is more acidic than that of an amide, making it a stronger hydrogen bond donor. Conversely, the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen of an amide. nih.govnih.gov This altered hydrogen bonding capacity can lead to different binding modes and affinities with target proteins.

Increased Resistance to Hydrolysis: Thioamides are generally more resistant to enzymatic hydrolysis by proteases and peptidases compared to their amide counterparts. nih.govnih.gov This can lead to improved metabolic stability and a longer duration of action in a biological system.

Electronic and Steric Effects: The larger van der Waals radius of sulfur compared to oxygen, and the different electronic distribution in the C=S bond, can lead to altered steric and electronic complementarity with a binding site. nih.gov

Spectroscopic Probes: Thioamides can act as fluorescent quenchers and have been used as photoswitchable units to study peptide conformation and proteolysis. nih.gov

These properties make the thioamide group a valuable functional group in drug design, capable of modulating the pharmacological profile of a molecule in ways that an amide cannot.

Comparative SAR Analysis with Structurally Related Indole-Butanamide Derivatives (e.g., N-hydroxy-4-(1H-indol-3-yl)butanamide)

A comparative structure-activity relationship (SAR) analysis between this compound and its butanamide analogue, N-hydroxy-4-(1H-indol-3-yl)butanamide, highlights the profound impact of the terminal functional group on biological activity. N-hydroxy-4-(1H-indol-3-yl)butanamide is a known histone deacetylase (HDAC) inhibitor. researchgate.net In HDAC inhibitors, the hydroxamic acid moiety (-CONHOH) acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of the enzyme.

The general structure of these HDAC inhibitors consists of a cap group (the indole ring), a linker (the butyl chain), and a zinc-binding group. The activity of these compounds is highly dependent on the nature of the ZBG. While the thioamide of this compound could potentially interact with the zinc ion, it is generally considered a weaker ZBG than hydroxamic acid.

The following table presents data for N-hydroxy-4-(1H-indol-3-yl)butanamide (also known as IBHA) and a more potent derivative, illustrating the importance of the butanamide scaffold in HDAC inhibition.

Compound NameStructureTargetIC50 (nM)
N-hydroxy-4-(1H-indol-3-yl)butanamide (IBHA)Indole-butyl-hydroxamic acidHDAC2320
HDAC3140
I13 (an N-substituted indole-3-butyric acid derivative)Substituted Indole-butyl-hydroxamic acidHDAC113.9
HDAC312.1
HDAC67.71

Data sourced from references nih.govnih.gov

The data clearly shows that the indole-butanamide scaffold is a viable framework for potent HDAC inhibition. The significantly higher potency of compound I13, achieved through substitution on the indole nitrogen, underscores the importance of modifications to the indole cap group in optimizing binding affinity. nih.gov

A direct comparison suggests that while this compound shares the same indole cap and butyl linker, its biological activity profile would likely differ significantly due to the different properties of the thioamide versus the hydroxamic acid. The thioamide may lead to inhibition of different enzymes or interaction with other biological targets altogether.

Biochemical Investigations and Mechanistic Understanding of Thioamide Functionality Excluding Specific Therapeutic Outcomes

Biotransformation Pathways of Thioamide Compounds

Thioamides are susceptible to metabolic transformations, primarily through enzymatic pathways that target the electron-rich sulfur atom. This reactivity is a key determinant of their biological lifetime and activity profile.

The biotransformation of thioamide-containing compounds is largely mediated by two major enzyme superfamilies: the flavin-containing monooxygenases (FMOs) and cytochrome P450s (CYPs). These enzymes catalyze the S-oxygenation of the thiocarbonyl group, a critical initial step in thioamide metabolism. This process leads to the formation of a reactive S-oxide (sulfine) intermediate.

This S-oxide is unstable and can undergo further enzymatic or non-enzymatic hydrolysis to yield the corresponding oxygen-containing amide analog. In the context of "4-(1H-indol-3-yl)butanethioamide," this would result in the formation of 4-(1H-indol-3-yl)butanamide. The enzymatic thioamidation process itself has been shown in some biological systems to involve an ATP-dependent activation of the corresponding amide's carbonyl oxygen, followed by a sulfide (B99878) attack, highlighting a complex enzymatic machinery for both the formation and breakdown of thioamide bonds. nih.gov

The primary metabolites of thioamides are their S-oxides, which are direct products of FMO or CYP-catalyzed oxidation. These sulfines are often transient and serve as precursors to more stable downstream products. The principal metabolite is typically the corresponding amide formed via hydrolysis.

In some cases, the reactive intermediates can participate in other reactions. For instance, depending on the molecular context and the presence of other reactive species, thioamides or their metabolites can be involved in the formation of heterocyclic structures like thiadiazoles. capes.gov.brnih.gov Thiadiazoles are five-membered rings containing sulfur and two nitrogen atoms and can arise from complex rearrangements and cyclization reactions involving the thioamide functional group. capes.gov.brnih.gov The metabolic profile of a specific compound like "this compound" would depend on its unique structure and the specific enzymatic environment it encounters.

Metabolic Process Key Enzymes Primary Intermediates/Metabolites
S-OxygenationFlavin-containing Monooxygenases (FMOs), Cytochrome P450s (CYPs)Thioamide S-oxides (Sulfines)
HydrolysisHydrolases (acting on S-oxide)Carboxamides (e.g., 4-(1H-indol-3-yl)butanamide)
Cyclization (potential)N/A (often non-enzymatic from reactive intermediates)Thiadiazoles

Role of Thioamides as Amide Isosteres in Biochemical Contexts

Thioamides are considered excellent bioisosteres of amide bonds, meaning they are structurally similar substitutes that can modulate a molecule's properties while often retaining its primary biological function. chemrxiv.orgresearchgate.nettandfonline.com This single-atom substitution (oxygen for sulfur) has profound effects on the local geometry, electronic properties, and intermolecular interactions of the molecule. chemrxiv.org

Replacing an amide with a thioamide introduces distinct structural changes. The carbon-sulfur (C=S) double bond is significantly longer (around 1.66–1.71 Å) than a carbon-oxygen (C=O) double bond (around 1.22–1.23 Å) due to the larger van der Waals radius of sulfur. nih.govnih.gov This elongation can alter the backbone geometry of a peptide or the structure of a small molecule.

Furthermore, the thioamide bond exhibits a greater double-bond character in its C-N bond compared to an amide. nih.gov This results in a higher rotational barrier, which restricts conformational flexibility. nih.gov The impact on the stability of a larger structure like a protein is context-dependent; a thioamide can be stabilizing or destabilizing depending on its specific location and the local microenvironment within the folded structure. nih.govnih.gov For example, thioamide incorporation can be stabilizing in turn motifs of proteins. nih.gov

The hydrogen bonding capabilities of thioamides are notably different from amides. The thioamide N-H group is more acidic and is therefore considered a stronger hydrogen bond donor. nih.govacs.orgresearchgate.net Conversely, the sulfur atom is less electronegative and larger than oxygen, making the thiocarbonyl group a weaker hydrogen bond acceptor in most contexts. nih.govacs.orgresearchgate.net

However, the geometry of hydrogen bonding to the sulfur atom is also different, with optimal angles that can, in specific structural arrangements like β-strands, lead to surprisingly strong interactions. nih.govchemrxiv.org Thioamides also participate in other non-covalent interactions, such as n→π* interactions, where the lone pair of one carbonyl group interacts with the antibonding (π*) orbital of an adjacent one. The interaction between two thioamides is estimated to be significantly stronger than between two amides, which can be a factor in stabilizing certain protein folds. acs.org

Property Amide (-CONH-) Thioamide (-CSNH-) Biochemical Implication
C=X Bond Length ~1.23 Å (X=O) nih.gov~1.71 Å (X=S) nih.govAlters local geometry and steric interactions.
C-N Rotational Barrier LowerHigher (~5 kcal/mol) nih.govReduces conformational flexibility. nih.gov
H-Bond Donor (N-H) GoodStronger nih.govacs.orgresearchgate.netCan form more stable hydrogen bonds in donor contexts.
H-Bond Acceptor (C=X) StrongWeaker (generally) nih.govacs.orgresearchgate.netAlters patterns of intermolecular and intramolecular H-bonding.
n→π Interaction Strength*WeakerStronger (3-fold) acs.orgCan enhance stability in specific secondary structures like α-helices. acs.org

Fundamental Chemical Mechanisms of Thioamide Reactivity with Biological Reagents (e.g., Adduct Formation)

The thioamide functional group is chemically more reactive than its amide counterpart. nih.gov The sulfur atom, being a soft nucleophile, is susceptible to reaction with various electrophiles. This increased reactivity can lead to the formation of covalent adducts with biological molecules.

For example, the sulfur atom can be targeted by alkylating agents or can react with electrophilic species within a cell. This reactivity is also harnessed in certain synthetic chemistry applications, where the thioamide is activated to facilitate reactions like transamidation. nsf.govnih.gov The lower oxidation potential of a thioamide compared to an amide also makes it more susceptible to oxidative processes, which can initiate a cascade of reactions, including the formation of covalent bonds with nearby biological macromolecules. nih.gov This inherent reactivity is a key aspect of the thioamide's chemical profile and can be a source of its biological effects and potential toxicity.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Complex Indole-Butanethioamide Architectures

The synthesis of complex molecules like 4-(1H-indol-3-yl)butanethioamide and its derivatives is poised for significant advancements through the adoption of next-generation synthetic strategies. Traditional methods for constructing indole (B1671886) and thioamide functionalities often involve multiple steps, harsh reaction conditions, and limited substrate scope. Modern synthetic organic chemistry offers a toolkit of innovative techniques that could revolutionize the synthesis of these complex architectures.

Flow Chemistry: Continuous flow synthesis has emerged as a powerful technology for the preparation of heterocyclic compounds, including indole derivatives. mdpi.comnih.govgalchimia.comresearchgate.net This methodology offers several advantages over traditional batch synthesis, including enhanced reaction efficiency, improved safety, and the potential for automation and scale-up. The synthesis of this compound could be envisioned in a flow reactor, where the key bond-forming reactions, such as the construction of the indole ring or the thionation of a corresponding amide, are performed in a continuous stream. This approach would not only streamline the synthesis but also allow for rapid optimization of reaction parameters.

C-H Functionalization: Direct C-H functionalization has become a highly attractive strategy for the modification of indole scaffolds. chim.itchemistryviews.orgmdpi.comnih.govacs.org This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. For the synthesis of complex indole-butanethioamide architectures, late-stage C-H functionalization could be employed to introduce additional functional groups onto the indole ring or the butane (B89635) linker. This would enable the rapid generation of a library of derivatives with diverse substitution patterns for structure-activity relationship studies.

Photoredox Catalysis: Visible-light photoredox catalysis has opened up new avenues for the synthesis of complex organic molecules under mild conditions. nih.govthieme-connect.deyoutube.com This technique can be utilized for a variety of transformations, including the formation of C-C and C-heteroatom bonds. In the context of indole-butanethioamide synthesis, photoredox catalysis could be employed for the construction of the indole core or for the introduction of the thioamide functionality. nih.gov For instance, a photoredox-mediated coupling of an indole precursor with a thioamide-containing fragment could provide a direct route to the target molecule.

Synthetic StrategyPotential Advantages for Indole-Butanethioamide Synthesis
Flow ChemistryIncreased efficiency, safety, and scalability; rapid optimization. mdpi.comnih.govgalchimia.comresearchgate.net
C-H FunctionalizationAtom and step economy; late-stage diversification. chim.itchemistryviews.orgmdpi.comnih.govacs.org
Photoredox CatalysisMild reaction conditions; novel bond formations. nih.govthieme-connect.deyoutube.com

Integration of Artificial Intelligence and Machine Learning in Rational Design of Indole-Thioamide Compounds

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and materials science. mdpi.com These powerful computational tools can be leveraged to accelerate the design and optimization of novel indole-thioamide compounds with desired properties.

De Novo Design: Generative ML models can be trained on large datasets of known molecules to design new chemical structures with specific predicted properties. mdpi.com For the indole-butanethioamide scaffold, generative models could be used to create virtual libraries of derivatives with optimized biological activity, improved pharmacokinetic profiles, or tailored material properties. These in silico-designed compounds could then be prioritized for synthesis and experimental validation.

Reaction Optimization: ML algorithms can be employed to predict the optimal conditions for chemical reactions, saving time and resources in the laboratory. beilstein-journals.orgnih.govchemrxiv.orgresearchgate.netacs.org For the synthesis of this compound and its analogs, ML models could be trained on existing reaction data to predict the best catalyst, solvent, temperature, and other parameters to maximize the yield and purity of the desired product. This approach would be particularly valuable for optimizing complex, multi-step synthetic sequences.

Property Prediction: ML models can be trained to predict a wide range of molecular properties, from biological activity and toxicity to material characteristics such as solubility and thermal stability. crimsonpublishers.com By building predictive models for the indole-thioamide scaffold, researchers could rapidly screen virtual libraries of compounds and identify candidates with the most promising profiles for a given application. This would significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Exploration of Unique Reactivity Patterns and Unconventional Transformations of the Butanethioamide (B1281822) Moiety

The thioamide functional group is known for its unique reactivity, which differs significantly from that of its amide counterpart. illinois.edu The butanethioamide moiety in this compound presents an opportunity to explore novel and unconventional chemical transformations.

Thioamide as a Linchpin for Cyclization: The thioamide group can participate in various cyclization reactions to form a range of heterocyclic systems. The proximity of the indole nucleus to the butanethioamide moiety could enable novel intramolecular cyclization pathways, leading to the formation of complex, polycyclic indole-containing scaffolds. The reactivity of the thioamide sulfur atom as a nucleophile or its ability to activate adjacent positions could be exploited in these transformations.

Unconventional Transformations: Beyond traditional reactivity, the thioamide group can undergo unconventional transformations under specific conditions. For example, photoredox catalysis could be used to generate reactive intermediates from the thioamide that could participate in novel bond-forming reactions. nih.gov The exploration of such unconventional reactivity could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures based on the indole-butanethioamide scaffold. Computational studies using density functional theory (DFT) could be employed to predict and understand these novel reaction pathways. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com

Potential TransformationDescription
Intramolecular CyclizationThe thioamide moiety could react with the indole ring or the butane linker to form new heterocyclic rings.
Photoredox-Mediated ReactionsVisible light and a photocatalyst could be used to generate reactive species from the thioamide for novel bond formations. nih.gov
Metal-Catalyzed Cross-CouplingThe thioamide could be used as a handle for transition metal-catalyzed cross-coupling reactions to introduce new functional groups.

Interdisciplinary Applications of the Indole-Butanethioamide Scaffold beyond Traditional Chemical Biology

The unique combination of the indole and thioamide functionalities in this compound suggests that this scaffold could find applications in a variety of fields beyond traditional chemical biology.

Materials Science: Indole-based polymers have shown promise in materials science due to their electronic and thermal properties. materialsciencejournal.orgrsc.orgrsc.orgacs.orgresearchgate.net The incorporation of the thioamide group could further enhance these properties, leading to the development of novel conductive polymers, organic light-emitting diodes (OLEDs), or other functional materials. The ability of the thioamide to participate in hydrogen bonding and coordinate with metal ions could also be exploited to create self-assembling materials with interesting structural and functional properties.

Sensing Technologies: Indole derivatives have been explored as fluorescent chemosensors for the detection of various analytes. researchgate.net The thioamide group is known to quench fluorescence through photoinduced electron transfer, a property that can be harnessed in the design of "turn-on" fluorescent probes. nih.govrsc.orgacs.org A sensor based on the indole-butanethioamide scaffold could be designed where the fluorescence of the indole is initially quenched by the thioamide. Upon binding to a specific analyte, a conformational change could disrupt this quenching, leading to a detectable fluorescent signal.

General Chemical Probes: The unique reactivity and spectroscopic properties of the indole-butanethioamide scaffold make it an attractive candidate for the development of general chemical probes. For example, the thioamide could be used as a tag for bioconjugation or as a reactive handle for covalent labeling of biomolecules. The indole moiety provides a convenient spectroscopic reporter for monitoring these interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-indol-3-yl)butanethioamide, and how can reaction conditions be optimized for yield and purity?

  • The synthesis often involves multi-step routes starting from indole derivatives. For example, nitro group reduction using Fe/HCl followed by cyclization and aromatization is effective for analogous indole-containing compounds . Key intermediates, such as 4-(1H-indol-3-yl)butan-1-ol, require precise temperature control (e.g., 0–5°C for sensitive steps) and solvent optimization (e.g., THF or DCM for solubility) to minimize side reactions . Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

  • 1H/13C NMR is indispensable for structural confirmation, particularly for distinguishing thioamide (–C(S)NH2) from amide groups . Mass spectrometry (MS) provides molecular weight validation, with ESI-MS recommended for detecting labile intermediates . X-ray crystallography (if crystals are obtainable) offers definitive structural proof, as demonstrated for structurally related indole-pyridine hybrids . TLC and HPLC are used for real-time reaction monitoring and purity assessment .

Q. What in vitro models are appropriate for initial pharmacological evaluation of this compound?

  • Cell-based assays targeting receptors like dopamine D2 (e.g., HEK-293 cells transfected with D2 receptors) are suitable for activity screening . Cytotoxicity studies using cancer cell lines (e.g., MCF-7 or HeLa) with IC50 determination provide insights into antiproliferative potential . Enzyme inhibition assays (e.g., PKC inhibition studies) using purified proteins validate mechanistic hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental biological activity data for this compound?

  • Integrate molecular docking (e.g., FPR2 receptor modeling ) with site-directed mutagenesis to validate binding modes. For example, if computational models predict hydrogen bonding with a receptor residue, mutating that residue and retesting activity can confirm its role. Molecular dynamics (MD) simulations (50–100 ns trajectories) assess protein-ligand stability under physiological conditions . Discrepancies often arise from solvation effects or conformational flexibility not captured in static models.

Q. What strategies mitigate byproduct formation during the alkylation of the indole nitrogen in this compound synthesis?

  • Protective groups : Boc or Fmoc protection of the indole NH prevents undesired alkylation .
  • Selective conditions : Use of bulky bases (e.g., LDA) in non-polar solvents (e.g., toluene) favors mono-alkylation over di-alkylation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 min vs. 12 hours) and improves selectivity by minimizing thermal degradation .
  • Post-synthesis purification : Preparative HPLC with C18 columns resolves closely eluting byproducts .

Q. How does the thioamide group influence the compound’s stability under physiological conditions compared to its amide analog?

  • Thioamides exhibit higher metabolic stability due to resistance to protease cleavage but are prone to oxidation (e.g., forming sulfoxides). Stability studies in simulated gastric fluid (pH 2.0, 37°C) with HPLC monitoring reveal degradation pathways . Comparative pharmacokinetic analysis in rodent models shows prolonged half-life for thioamide derivatives (e.g., t1/2 = 8.2 h vs. 3.5 h for amide analogs) . Density functional theory (DFT) calculations highlight reduced electron density at the sulfur atom, explaining oxidative susceptibility .

Data Contradiction Analysis

Q. How should researchers address inconsistent activity data across different assay platforms?

  • Cross-validate assays : For example, compare results from fluorescence-based binding assays with radioligand displacement studies .
  • Control for assay artifacts : Test compounds for autofluorescence (common in indole derivatives) or non-specific aggregation using detergent (e.g., 0.01% Tween-20) .
  • Standardize protocols : Use the same cell passage number, serum batch, and incubation time to minimize variability .

Methodological Resources

  • Synthetic Optimization : Multi-gram scale protocols for intermediates (e.g., 52% yield for 4-(1H-indol-3-yl)butan-1-ol via Fe/HCl reduction) .
  • Computational Tools : Schrödinger Suite for docking, GROMACS for MD simulations .
  • Analytical Standards : Commercial indole derivatives (e.g., L-741,626 ) as reference compounds for method validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.